![molecular formula C10H21NO3 B13471118 Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13471118.png)
Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate is a chemical compound known for its utility in various chemical and biological applications. It is a derivative of carbamic acid and features a tert-butyl group attached to the nitrogen atom. This compound is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include room temperature and an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state carbamates, while reduction yields the parent amine .
Scientific Research Applications
Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate is widely used in scientific research, including:
Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the electron-donating effect of the tert-butyl group, which makes the carbamate less susceptible to hydrolysis. The compound can be removed under acidic conditions, making it useful as a protecting group in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-[(1S)-1-((2S)-Oxiran-2-yl)-2-phenylethyl]carbamate: Another carbamate derivative with different substituents.
Uniqueness
Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate is unique due to its specific stereochemistry and the presence of both an ethyl and hydroxy group, which can influence its reactivity and interactions in chemical and biological systems .
Biological Activity
Tert-butyl N-[(1S,2S)-1-ethyl-2-hydroxy-propyl]carbamate is a chemical compound belonging to the carbamate class, which has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H21NO3
- Molecular Weight : 203.28 g/mol
- CAS Number : 1354227-38-5
- Density : 0.995 g/cm³ (Predicted)
- Boiling Point : 303.1 °C (Predicted)
- pKa : 12.41 (Predicted)
These properties indicate that the compound is relatively stable and soluble in organic solvents, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It functions as a modulator , potentially inhibiting or enhancing enzymatic activity depending on the target.
Key Mechanisms:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, altering their activity and affecting metabolic pathways.
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways crucial for cellular functions.
Biological Activity and Therapeutic Potential
Research has indicated several potential therapeutic applications for this compound:
-
Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MCF-7 breast cancer cells.
These values indicate that the compound's potency is comparable to established chemotherapeutics like doxorubicin and 5-Fluorouracil .
Cell Line IC50 (µM) MCF-7 5.85 A549 3.0 HCT116 6.48 - Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation through modulation of pro-inflammatory cytokines such as TNF-alpha.
- Neuroprotective Properties : Some studies have indicated potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease or other neurodegenerative disorders.
Case Studies
A recent study evaluated the effects of various carbamate derivatives on cancer cell lines, including those treated with this compound. The findings highlighted significant inhibition of cell growth across multiple lines, with detailed analysis showing:
- Enhanced apoptosis rates in treated cells.
- Alterations in cell cycle progression indicative of G0/G1 phase arrest.
Properties
Molecular Formula |
C10H21NO3 |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-2-hydroxypentan-3-yl]carbamate |
InChI |
InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8-/m0/s1 |
InChI Key |
OXVUGSGNURZEOU-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C(C)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.